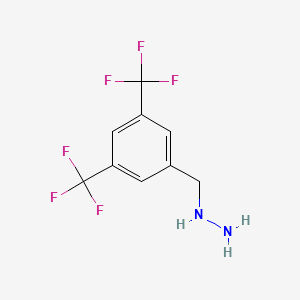

3,5-Ditrifluoromethyl-benzyl-hydrazine

Descripción general

Descripción

3,5-Ditrifluoromethyl-benzyl-hydrazine is a chemical compound with the molecular formula C9H8F6N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a benzyl hydrazine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditrifluoromethyl-benzyl-hydrazine typically involves the reaction of 3,5-Ditrifluoromethyl-benzyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also involve continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Ditrifluoromethyl-benzyl-hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzyl oxides, while reduction can produce various hydrazine derivatives. Substitution reactions result in compounds with new functional groups replacing the trifluoromethyl groups .

Aplicaciones Científicas De Investigación

3,5-Ditrifluoromethyl-benzyl-hydrazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3,5-Ditrifluoromethyl-benzyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dinitrobenzyl-hydrazine: Similar in structure but with nitro groups instead of trifluoromethyl groups.

3,5-Dichlorobenzyl-hydrazine: Contains chlorine atoms instead of trifluoromethyl groups.

3,5-Dimethylbenzyl-hydrazine: Features methyl groups in place of trifluoromethyl groups.

Uniqueness

3,5-Ditrifluoromethyl-benzyl-hydrazine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties.

Actividad Biológica

3,5-Ditrifluoromethyl-benzyl-hydrazine (DFBH) is a chemical compound characterized by its unique molecular structure, which includes two trifluoromethyl groups attached to a benzyl hydrazine core. This configuration imparts distinct electronic and steric properties that make it a subject of interest in various fields, including medicinal chemistry and biological research. The compound's potential biological activities, particularly its antimicrobial and anticancer properties, warrant a detailed examination.

- Molecular Formula: C9H8F6N2

- IUPAC Name: [3,5-bis(trifluoromethyl)phenyl]methylhydrazine

- CAS Number: 106898-35-5

The biological activity of DFBH is primarily attributed to its hydrazine moiety, which can form reactive intermediates capable of interacting with various cellular components. These interactions may disrupt enzymatic functions, alter cellular membranes, or interfere with nucleic acid synthesis. The trifluoromethyl groups enhance the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research indicates that DFBH exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways. In vitro studies have shown that DFBH can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

DFBH has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models has been noted, suggesting its potential as a therapeutic agent in oncology .

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antibacterial effects of DFBH revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent response, indicating its potential as an effective antimicrobial agent. -

Anticancer Activity:

In a preclinical trial assessing the anticancer effects of DFBH on human breast cancer cells, results showed a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DFBH, it is useful to compare it with similar hydrazine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3,5-Dinitrobenzyl-hydrazine | Nitro groups instead of CF3 | Moderate antibacterial |

| 3,5-Dichlorobenzyl-hydrazine | Chlorine atoms instead of CF3 | Low anticancer activity |

| 3,5-Dimethylbenzyl-hydrazine | Methyl groups instead of CF3 | Weak biological activity |

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F6N2/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3,17H,4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCQHPUOBZJWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230778 | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106898-35-5 | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106898-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.